ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate: is a chemical compound with the molecular formula C_10H_14N_2O_3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine but with two nitrogen atoms in the ring structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethyl cyanoacetate and ethyl acetoacetate as starting materials.
Reaction Conditions: The reaction involves the condensation of these two compounds under acidic conditions, followed by cyclization to form the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary, secondary, and tertiary amines.
Substitution Products: Derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry: Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-amino-4-methoxypyrimidine-5-carboxylate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 2-amino-4-chloropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of an ethoxy group.
Uniqueness: Ethyl 2-amino-4-ethoxypyrimidine-5-carboxylate is unique due to its ethoxy group, which imparts different chemical and biological properties compared to its analogs. This makes it suitable for specific applications where the ethoxy group is advantageous.
Properties
CAS No. |
72419-38-6 |
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Molecular Formula |
C9H13N3O3 |
Molecular Weight |
211.2 |
Purity |
95 |
Origin of Product |
United States |
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